Boiling Point Elevation Relative to Lower-Substituted sec-Butylphenols: Volatility and Thermal Processing Window
Tetra-sec-butylphenol exhibits a boiling point of approximately 394 °C at 760 mmHg [1], substantially higher than that reported for the tri-substituted analog 2,4,6-tri-sec-butylphenol (297 °C at 760 mmHg) . The boiling point of 2,6-di-sec-butylphenol is reported as 255–260 °C [2]. This represents a boiling point elevation of roughly 97 °C versus the tri-substituted form and approximately 134–139 °C versus the di-substituted form. The higher boiling point is consistent with increased molecular weight (318.5 vs. 262.4 vs. 206.3 g/mol, respectively) [1][2] and greater van der Waals interactions arising from the four sec-butyl substituents.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | ~394 °C at 760 mmHg (Tetra-sec-butylphenol, MW 318.5 g/mol) |
| Comparator Or Baseline | 297 °C at 760 mmHg (2,4,6-tri-sec-butylphenol, MW 262.4 g/mol); 255–260 °C (2,6-di-sec-butylphenol, MW 206.3 g/mol) |
| Quantified Difference | Δ ~97 °C above tri-substituted analog; Δ ~134–139 °C above di-substituted analog |
| Conditions | Atmospheric pressure (760 mmHg); data compiled from supplier technical databases |
Why This Matters
A boiling point elevation of this magnitude directly translates to reduced evaporative loss during high-temperature polymer processing, extrusion, or lubricant service, preserving antioxidant concentration in the final application where lower-boiling hindered phenols may volatilize prematurely.
- [1] PINPOOLS. Tetra-sec-butylphenol Physicochemical Data. CAS 97889-86-6. Available at: https://pinpools.com View Source
- [2] ChemWhat. Di-sec-butylphenol (CAS 5510-99-6) Physicochemical Data. Boiling point: 255-260°C. Available at: https://www.chemwhat.tw View Source
